N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide
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Description
“N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide” is a complex organic compound. It contains an acetylphenyl group, a pyridazinone group, and a trimethylphenyl group .
Molecular Structure Analysis
The compound contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms. It also has an acetylphenyl group attached to the nitrogen atom and a trimethylphenyl group attached to the pyridazinone ring .Scientific Research Applications
Paracetamol Metabolism and Genetic Differences
Research on paracetamol, a commonly used analgesic and antipyretic drug, reveals significant insights into its metabolism through various pathways such as glucuronidation, sulfation, oxidation, and deacetylation. Understanding these pathways has implications for studying the toxicity and efficacy of similar compounds in therapeutics, highlighting the importance of pharmacogenetic profiles in individual susceptibility to drug effects (Li-zi Zhao & G. Pickering, 2011).
Molecular Pathogenesis of Liver Injury
The study of acetaminophen-induced liver injury (AILI) offers valuable insights into the pathogenesis mechanisms, such as hepatocyte necrosis, sterile inflammation, and hepatocyte regeneration. This knowledge is crucial for developing therapeutic strategies and understanding the toxicity of related compounds (Xiaopeng Cai et al., 2022).
Therapeutic Potential of N-acetylcysteine
N-acetylcysteine (NAC) demonstrates diverse therapeutic potentials beyond its role as a precursor to the antioxidant glutathione. Its applications in treating psychiatric disorders, addiction, and compulsive behaviors, by modulating various biochemical pathways, indicate the broad scope for researching similar compounds in psychiatric and neurological conditions (O. Dean et al., 2011).
Environmental Impact and Removal Strategies
The environmental presence and impact of acetaminophen, along with strategies for its removal and transformation in water systems, provide a framework for studying the environmental safety and degradation of related chemical compounds. Understanding these processes is essential for assessing and mitigating the environmental risks associated with pharmaceutical pollutants (Hoang Nhat Phong Vo et al., 2019).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-14-11-16(3)20(12-15(14)2)21-9-10-23(29)26(25-21)13-22(28)24-19-7-5-18(6-8-19)17(4)27/h5-12H,13H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTPTNNWOSVSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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